1,1-Dibromooctane is an organic compound with the molecular formula and a molecular weight of 272.02 g/mol. It is a colorless to pale yellow liquid that is insoluble in water but has some solubility in organic solvents like chloroform and hexanes. This compound belongs to the class of dibromoalkanes, characterized by the presence of two bromine atoms attached to an octane backbone. The compound's structure is significant for its potential applications in various
1,1-Dibromooctane can be synthesized through several methods:
The applications of 1,1-dibromooctane include:
Several compounds share structural similarities with 1,1-dibromooctane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromooctane | Contains one bromine atom; simpler structure. | |
| 1,2-Dibromooctane | Bromines on adjacent carbons; different reactivity profile. | |
| 1,8-Dibromooctane | Bromines on terminal carbons; used in polymer applications. |
1,1-Dibromooctane is unique due to its position-specific bromination at the first carbon atom, which influences its reactivity and application potential compared to other dibromo derivatives. Its role as an intermediate in organic synthesis further distinguishes it from simpler halogenated compounds.
The IUPAC name 1,1-dibromooctane derives from its linear octane backbone (C8H16) substituted with two bromine atoms at the first carbon. Its molecular formula is C8H16Br2, and it has a molecular weight of 272.02 g/mol. The systematic numbering ensures that the bromine atoms receive the lowest possible locants, resulting in the "1,1-" prefix. The structure can be represented as:
$$ \text{Br}2\text{C-CH}2\text{-(CH}2\text{)}6\text{-CH}_3 $$
This geminal arrangement contrasts with vicinal dibromides (e.g., 1,2-dibromooctane), where halogen atoms occupy adjacent carbons. The absence of stereogenic centers in 1,1-dibromooctane precludes stereoisomerism, simplifying its structural analysis compared to vicinal analogs.
While 1,1-dibromooctane lacks stereoisomerism, vicinal dibromoalkanes (e.g., 1,2-dibromooctane) exhibit anti and gauche conformations due to restricted rotation around the C–C bond. For example, 1,8-dibromooctane demonstrates conformational flexibility in urea inclusion compounds, where guest exchange processes induce gauche conformations at boundary regions. Such dynamics are absent in 1,1-dibromooctane due to its rigid geminal structure.
Positional isomers of dibromooctane differ markedly in physical and chemical properties:
| Property | 1,1-Dibromooctane | 1,8-Dibromooctane |
|---|---|---|
| Molecular Formula | C8H16Br2 | C8H16Br2 |
| Boiling Point | ~250°C (estimated) | ~290°C (estimated) |
| Conformational Flexibility | Low (geminal Br) | High (terminal Br) |
| Reactivity | Forms terminal alkynes | Forms internal alkynes |
1,8-Dibromooctane’s elongated structure permits greater conformational mobility, as observed in Raman studies where guest molecules in urea inclusion compounds adopt gauche configurations during transport. In contrast, 1,1-dibromooctane’s compact structure favors elimination reactions to form terminal alkynes.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for 1,1-dibromooctane. The terminal CH2Br2 group produces a singlet in 1H NMR due to equivalent protons, whereas vicinal analogs exhibit complex splitting from neighboring non-equivalent protons. For example, 1,1-dibromoethane’s 1H NMR spectrum shows a singlet at δ 3.3 ppm for the CH2Br2 group, a pattern extrapolatable to 1,1-dibromooctane.